6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
6-(2H-1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dihydropyridazin-3-one core substituted at position 6 with a 1,3-benzodioxole group and at position 2 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety. Although specific pharmacological data for this compound are absent in the provided evidence, its structural features align with pyridazinones studied for diverse biological activities, including kinase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16-6-4-13(12-3-5-14-15(9-12)24-11-23-14)18-20(16)10-17(22)19-7-1-2-8-19/h3-6,9H,1-2,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLJRIXJSXVKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a benzodioxole moiety, which is often associated with various pharmacological properties, and a pyrrolidine ring that may enhance its biological interactions.
Structural Characteristics
This compound can be categorized as a heterocyclic ketone , featuring a carbonyl group (C=O) and nitrogen atoms within its cyclic framework. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.36 g/mol |
| CAS Number | [to be determined] |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission. Studies have indicated that compounds with similar structural features can modulate various signaling pathways, potentially influencing processes such as apoptosis, cell proliferation, and neuroprotection.
Pharmacological Studies
Research has shown that derivatives of benzodioxole exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing the benzodioxole structure have demonstrated selective antibacterial properties against Gram-positive bacteria. For instance, derivatives were found to inhibit Bacillus subtilis effectively while showing limited activity against Escherichia coli .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may protect neurons from oxidative stress and apoptosis, potentially through the modulation of signaling pathways related to cell survival .
- Regulation of Circadian Rhythms : The compound may influence circadian rhythms by regulating key proteins involved in the circadian clock mechanism. This includes phosphorylation of proteins such as BMAL1 and CLOCK, which are crucial for maintaining circadian homeostasis .
Study 1: Antimicrobial Evaluation
A study assessing the antimicrobial efficacy of related compounds found that certain derivatives exhibited minimal inhibitory concentrations (MIC) against selected bacterial strains. The results indicated that modifications in the substituents significantly affected the activity profile.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Benzodioxole Derivative A | 50 | Gram-positive |
| Benzodioxole Derivative B | 100 | Gram-negative |
Study 2: Neuroprotective Mechanism
In a neuroprotection study, derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. The findings suggested that these compounds could enhance cell viability by reducing reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 2
The substituent at position 2 of the pyridazinone core significantly impacts physicochemical and biological properties. Below is a comparative analysis with key analogs:
*Calculated based on structural analysis. †Example for 3a (5-chloro derivative).
- Pyrrolidinyl vs.
- Halide Substituents (3a-3h): Electron-withdrawing groups like chlorine in 3a-3h increase electrophilicity at the pyridazinone core, facilitating nucleophilic substitution reactions—a contrast to the target’s pyrrolidine, which may stabilize the core via steric or electronic effects .
Position 6 Substitution
The 1,3-benzodioxole group in the target compound replaces the phenyl or chloro groups seen in analogs like 3a-3h. Benzodioxole’s fused oxygen rings may enhance metabolic stability compared to plain aryl or halogen substituents, as observed in other drug-like molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
